Lipophilicity Tuning: Calculated LogP Separated by >0.3 Units from the 2-Methyl Regioisomer
The target compound (3-methyl isomer) has a calculated LogP of 0.71, which is 0.38 LogP units higher than the 2-methyl regioisomer (LogP 0.33) and 0.90 LogP units higher than the parent aziridine-2-carbonitrile (LogP −0.19) [1]. This difference corresponds to approximately a 2.4-fold higher predicted partition coefficient relative to the 2-methyl isomer. The 2,3-dimethyl analog (LogP 1.10) is more lipophilic still, but gains molecular weight and loses the stereogenic differentiation at C3 . Importantly, the polar surface area (PSA) remains constant at 26.8 Ų across all N-allyl variants, meaning that the LogP shift is not confounded by changes in hydrogen-bonding capacity.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.71, PSA = 26.8 Ų (C7H10N2) |
| Comparator Or Baseline | 1. 2-Methyl regioisomer: LogP 0.33, PSA 26.8 (C7H10N2); 2. Parent aziridine-2-carbonitrile: LogP −0.19, PSA 45.73 (C3H4N2); 3. 2,3-Dimethyl analog: LogP 1.10, PSA 26.8 (C8H12N2) |
| Quantified Difference | ΔLogP = +0.38 vs 2-methyl isomer; +0.90 vs parent; −0.39 vs 2,3-dimethyl analog |
| Conditions | ACD/Labs or ChemAxon fragment-based prediction; values sourced from authoritative chemical databases (ChemSrc, Molbase). |
Why This Matters
A 0.38 LogP unit difference can translate into meaningful changes in membrane permeability, extraction efficiency, or protein binding; procurement of the correct regioisomer is essential when lipophilicity must fall within a defined window.
- [1] Molbase, "aziridine-2-carbonitrile", CAS 33898-53-2. URL: https://qiye.molbase.cn/d307186/17035983-32201783. View Source
